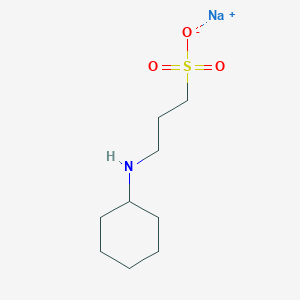
Sodium 3-(cyclohexylamino)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonate compounds involves several steps, including treatment with sodium salts of sulfone or sulfoxide to afford desired products in good yield. These processes allow for the synthesis of cyclopentane and cyclohexane derivatives, indicating a versatile approach to chemical synthesis involving sodium sulfonate groups (Ochiai et al., 1982).
Molecular Structure Analysis
The molecular structure of sodium 3-(cyclohexylamino)propane-1-sulfonate and related compounds can be elucidated through various spectroscopic techniques. For example, studies on similar sulfonate compounds have shown the ability to create zwitterionic structures, which are crucial for their solubility and interaction properties (Butcher & Deschamps, 2006).
Chemical Reactions and Properties
Chemical reactions involving sodium 3-(cyclohexylamino)propane-1-sulfonate derivatives can proceed through mechanisms that include sulfonylation, arylation, and radical processes. Such reactions are key to modifying molecular structures for specific applications, demonstrating the compound's versatility in chemical synthesis (Liu et al., 2019).
Physical Properties Analysis
The physical properties of sodium 3-(cyclohexylamino)propane-1-sulfonate derivatives, such as solubility, can be significantly influenced by the presence of sulfonate groups. These groups can enhance water dispersibility, affecting the compound's application in aqueous systems (Pilati et al., 1993).
Chemical Properties Analysis
The chemical properties of sodium sulfonate compounds, including their reactivity and stability, are critical for their application in various chemical reactions. Studies have shown that these compounds can serve as efficient reagents in reactions such as sulfonylation and arylation, offering a broad range of functionalization possibilities for organic molecules (Chen et al., 2020).
Scientific Research Applications
-
Synthesis of Organosulfur Compounds
- Field : Organic Chemistry
- Application : Sodium 3-(cyclohexylamino)propane-1-sulfonate is a type of sodium sulfinate, which are used as building blocks for the synthesis of organosulfur compounds .
- Method : Sodium sulfinates act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used in S–S, N–S, and C–S bond-forming reactions to prepare many valuable organosulfur compounds .
- Results : Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
-
Detergent-Assisted Protein Digestion
- Field : Biochemistry
- Application : Sodium 3-(cyclohexylamino)propane-1-sulfonate is used as a detergent in protein digestion .
- Method : This surfactant, when applied in the concentrations of 0.1–0.2% (w / v), can be hydrolyzed simultaneously with enzymatic digestion .
- Results : The use of this detergent assists in the digestion of proteins, although the specific outcomes are not detailed in the source .
Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .
Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .
Safety And Hazards
Sodium 3-(cyclohexylamino)propane-1-sulfonate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
sodium;3-(cyclohexylamino)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDLTODXGXBFM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635424 |
Source


|
| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(cyclohexylamino)propane-1-sulfonate | |
CAS RN |
105140-23-6 |
Source


|
| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


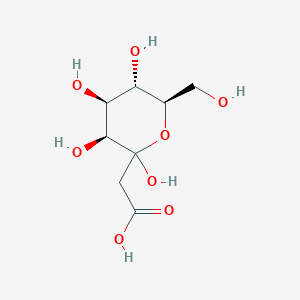
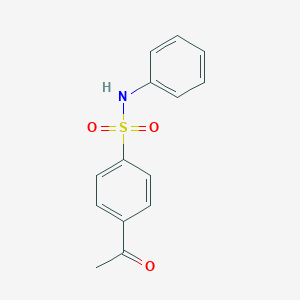


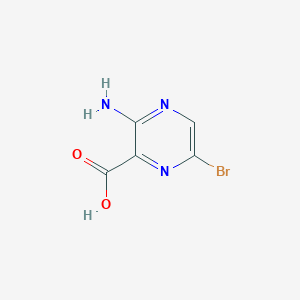

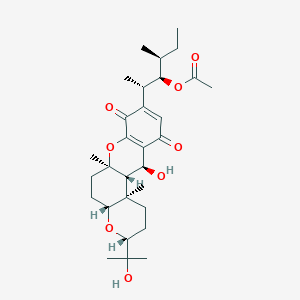
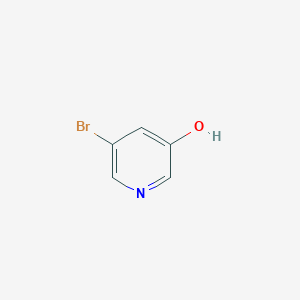
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
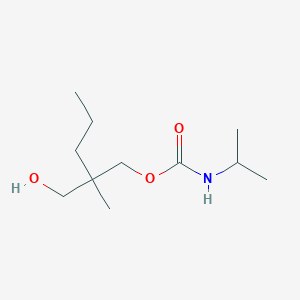
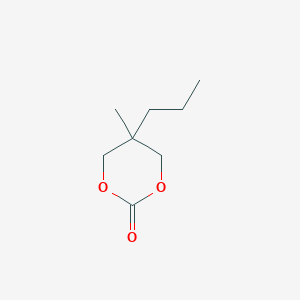
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)